2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

描述

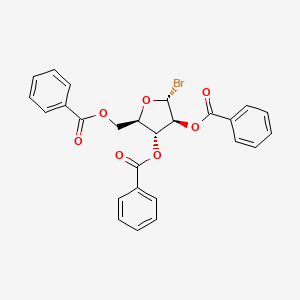

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a useful research compound. Its molecular formula is C26H21BrO7 and its molecular weight is 525.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound is a building block for the synthesis of unnatural arabinofuranosyl nucleosides , which suggests that it may interact with enzymes involved in nucleoside metabolism or nucleic acid synthesis.

Action Environment

One study mentions the phenomenon of the transformation of nonselective glycosylation into stereospecific one upon changing the glycosyl donor concentration , suggesting that concentration could be an important factor influencing its action.

生化分析

Biochemical Properties

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of unnatural arabinofuranosyl nucleosides. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is involved in glycosylation processes where it acts as a glycosyl donor. The compound’s interactions with enzymes such as glycosyltransferases facilitate the transfer of glycosyl groups to acceptor molecules, leading to the formation of glycosidic bonds. These interactions are essential for the synthesis of complex carbohydrates and nucleosides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of nucleosides, which are vital for DNA and RNA synthesis. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleosides required for these processes. For example, the incorporation of nucleoside analogs synthesized from this compound can lead to changes in gene expression and modulation of cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process results in the formation of glycosidic bonds, which are crucial for the synthesis of nucleosides and complex carbohydrates. Additionally, the compound can inhibit or activate specific enzymes involved in nucleoside metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. For example, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in nucleoside synthesis without causing significant adverse effects. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleoside synthesis. It interacts with enzymes such as glycosyltransferases and nucleoside phosphorylases, which facilitate the incorporation of the compound into nucleosides. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its availability for biochemical reactions and its overall effectiveness in experimental settings .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or the endoplasmic reticulum. This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate enzymes and biomolecules required for nucleoside synthesis and other biochemical processes .

生物活性

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a glycosyl donor that plays a significant role in the synthesis of nucleosides and nucleotides. Its structural features contribute to its biological activities, making it a compound of interest in pharmaceutical research. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₁₄H₁₄BrO₅

- CAS Number : 4348-68-9

- Structure : It contains a benzoyl group at the 2, 3, and 5 positions of the arabinofuranose sugar ring.

The biological activity of this compound primarily arises from its ability to act as a glycosyl donor in various synthetic pathways. It can participate in:

- Nucleophilic Substitution Reactions : The bromide can be replaced by nucleophiles in the presence of appropriate conditions, facilitating the formation of nucleosides.

- Glycosidic Bond Formation : By donating its sugar moiety to acceptors, it contributes to the synthesis of biologically active nucleosides.

Antiviral and Anticancer Properties

Research has highlighted several biological activities associated with this compound:

- Antiviral Activity :

- Anticancer Activity :

Synthesis and Evaluation

- A notable study involved the synthesis of clofarabine (a potent anticancer agent) using this compound as a precursor. The synthesis achieved a yield of 67%, demonstrating the efficiency of this glycosyl donor in producing therapeutically relevant compounds .

Immunomodulatory Effects

- Research on arabinoxylan polysaccharides has shown that derivatives can enhance immune responses in murine models. While not directly involving the bromide compound, these studies suggest that arabinose-containing structures may possess immunomodulatory properties that could be relevant for therapeutic applications .

Data Table: Summary of Biological Activities

科学研究应用

Synthetic Applications

1.1 Glycosylation Reactions

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide serves as a glycosyl donor in various glycosylation reactions. Its structure allows for the formation of glycosidic bonds with different acceptors, facilitating the synthesis of complex oligosaccharides. For instance, it has been used to synthesize methyl 3,5-di-O-alpha-L-arabinofuranosyl-alpha-L-arabinofuranoside, which is crucial in studying polysaccharides found in plant cell walls .

1.2 Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis. Its use allows for the selective formation of stereoisomers in multi-step syntheses. This property is particularly valuable in pharmaceutical chemistry where chirality can significantly affect biological activity.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, some studies have shown that sugar-based compounds can inhibit bacterial growth or fungal infections . This opens avenues for developing new antibiotics or antifungal agents based on its structure.

2.2 Anti-Inflammatory Effects

Some studies suggest that compounds related to this compound may possess anti-inflammatory properties. This potential makes it a candidate for further research into treatments for inflammatory diseases.

Case Studies

3.1 Synthesis of Oligosaccharides

A notable case study involved the use of this compound in synthesizing oligosaccharides that mimic natural polysaccharides found in plant cell walls. The synthesis process demonstrated high yields and selectivity, showcasing its efficiency as a glycosyl donor .

3.2 Development of Antimicrobial Agents

Another study focused on modifying the compound to enhance its antimicrobial activity against specific pathogens. The results indicated improved efficacy compared to traditional antibiotics, highlighting its potential as a lead compound in drug development .

化学反应分析

Glycosylation Reactions with Nucleobases

The compound is widely used to synthesize β-D-arabinofuranosyl nucleosides. Key observations include:

- Coupling with silylated pyrimidines : Reaction with 2,4-bis(trimethylsilyl)uracil at 130–195°C yields mixtures of α/β-anomers, with β predominating (~80%) under HgBr₂ catalysis .

- Purine glycosylation : Condensation with 2,6-dichloropurine derivatives forms N-9 glycosides. For example, coupling with 2-chloro-6-azidopurine in benzene/AgClO₄ yields β-anomers selectively (90% yield) .

- Catalyst influence :

Stereoselective Modifications

The anomeric configuration is controllable via reaction conditions:

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor β-selectivity by stabilizing oxocarbenium intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining β-selectivity (>95%) .

- Protecting group removal : Sequential deprotection of benzoyl groups (LiOH/MeOH) yields free arabinofuranosyl derivatives without anomerization .

Mechanistic Insights

- SN1 pathway : Dominates in polar solvents, forming a planar oxocarbenium ion that reacts with nucleophiles from either face .

- SN2 pathway : Observed in non-polar solvents with strong nucleophiles (e.g., azide), yielding inverted configurations .

- Supramolecular effects : Aggregation in solvents like chloroform alters reactivity by hindering nucleophile access .

Comparative Reactivity

Reactivity vs. related glycosyl halides:

| Glycosyl Donor | Relative Reactivity | Preferred Pathway |

|---|---|---|

| 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | High | SN1 |

| 2-Deoxy-2-fluoro analogs | Moderate | SN2 |

| Peracetylated derivatives | Low | SN1 |

| Data from . |

Industrial and Pharmacological Relevance

属性

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRCGOOKGUSEFK-LUKWVAJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451975 | |

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4348-68-9 | |

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。